1-(Benzyloxy)-3-ethoxybenzene

Catalog No.
S6615996
CAS No.
2296808-65-4
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-3-ethoxybenzene

CAS Number

2296808-65-4

Product Name

1-(Benzyloxy)-3-ethoxybenzene

IUPAC Name

1-ethoxy-3-phenylmethoxybenzene

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3

InChI Key

OCRSQERWMNSRFH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC(=CC=C1)OCC2=CC=CC=C2

Here are some possibilities for why 1-(Benzyloxy)-3-ethoxybenzene might be of interest to researchers:

  • Synthetic Intermediate

    Due to the presence of the benzyloxy (-OCH₂Ph) and ethoxy (-OC₂H₅) functional groups, 1-(Benzyloxy)-3-ethoxybenzene could potentially serve as a building block for the synthesis of more complex molecules. The benzyloxy group is a common protecting group in organic chemistry, which can be selectively removed under certain conditions. The ethoxy group can also be manipulated through various chemical reactions.

  • Material Science Applications

    Aromatic ethers, like 1-(Benzyloxy)-3-ethoxybenzene, can possess interesting properties such as thermal stability, liquid crystalline behavior, or specific binding interactions. These properties could be relevant for applications in material science, such as the development of new polymers or liquid crystals.

  • Biological Studies

    While there is no current evidence to suggest a specific biological function for 1-(Benzyloxy)-3-ethoxybenzene, it's possible researchers might investigate its potential interaction with biological targets or its biocompatibility. This would be highly dependent on the specific properties of the molecule.

1-(Benzyloxy)-3-ethoxybenzene, also known as 3-ethoxy-1-benzyloxybenzene, is an organic compound with the molecular formula C15H16OC_{15}H_{16}O and a molecular weight of approximately 232.29 g/mol. This compound features a benzene ring substituted with both an ethoxy group and a benzyloxy group, which contributes to its unique chemical properties. The presence of these substituents allows for various

The chemical behavior of 1-(Benzyloxy)-3-ethoxybenzene can be characterized by several types of reactions:

  • Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, particularly under basic conditions, where nucleophiles can replace the benzyloxy group.
  • Electrophilic Aromatic Substitution: The ethoxy group is an ortho/para-directing group, making the aromatic ring more reactive towards electrophiles in electrophilic aromatic substitution reactions.
  • Hydrogenation: Under specific conditions, hydrogenation of the compound can yield various derivatives, depending on the substituents and reaction conditions employed .

The synthesis of 1-(Benzyloxy)-3-ethoxybenzene can be achieved through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of an alkoxide (derived from ethanol) with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically yields high purity and good yields.
  • Electrophilic Aromatic Substitution: Starting from 3-ethoxyphenol, the compound can be synthesized by introducing a benzyloxy group through electrophilic substitution using benzyl chloride or benzyl bromide under suitable conditions .
  • Radical Reactions: Visible light-promoted radical reactions can also be employed to form ethers from alcohols and benzyl halides, providing an alternative synthetic pathway .

1-(Benzyloxy)-3-ethoxybenzene has potential applications in:

  • Organic Synthesis: As a building block for more complex organic molecules.
  • Pharmaceuticals: Its derivatives may serve as intermediates in drug development due to their biological activity.
  • Materials Science: Used in the synthesis of polymers or as a functional material in organic electronics.

Several compounds share structural similarities with 1-(Benzyloxy)-3-ethoxybenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
1-(Benzyloxy)-2-methoxybenzeneStructureContains a methoxy group; used in similar reactions .
1-(Benzyloxy)-4-nitrobenzeneStructureNitro group enhances electrophilicity; used in dye synthesis .
1-(Benzyloxy)-3-chlorobenzeneStructureChlorine increases reactivity; studied for hydrogenation reactions .
2-BenzyloxyethylamineStructureContains an amine; potential pharmaceutical applications .

Uniqueness

The unique combination of an ethoxy and benzyloxy group in 1-(Benzyloxy)-3-ethoxybenzene allows it to exhibit specific reactivity patterns not found in other similar compounds. Its ability to participate in both nucleophilic substitution and electrophilic aromatic substitution makes it versatile for synthetic applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

228.115029749 g/mol

Monoisotopic Mass

228.115029749 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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